(1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride

Physicochemical profiling Amine basicity Cyclobutylamine building blocks

(1S)-1-Cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride (CAS 2055849-25-5) is a chiral, enantiopure (S)-configured α-trifluoromethyl primary amine, supplied as its hydrochloride salt. It belongs to the pharmacologically privileged class of 1-substituted-2,2,2-trifluoroethylamines, a motif recognized for enhancing metabolic stability, target selectivity, and bioactivity across multiple therapeutic classes.

Molecular Formula C6H11ClF3N
Molecular Weight 189.60 g/mol
Cat. No. B12279783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride
Molecular FormulaC6H11ClF3N
Molecular Weight189.60 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C(F)(F)F)N.Cl
InChIInChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)4-2-1-3-4;/h4-5H,1-3,10H2;1H/t5-;/m0./s1
InChIKeyHHUPGJBPRKSYMW-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-Cyclobutyl-2,2,2-trifluoro-ethanamine Hydrochloride: A Chiral α-Trifluoromethyl Amine Building Block


(1S)-1-Cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride (CAS 2055849-25-5) is a chiral, enantiopure (S)-configured α-trifluoromethyl primary amine, supplied as its hydrochloride salt . It belongs to the pharmacologically privileged class of 1-substituted-2,2,2-trifluoroethylamines, a motif recognized for enhancing metabolic stability, target selectivity, and bioactivity across multiple therapeutic classes [1]. The compound integrates three critical structural features—a stereodefined α-CF₃ chiral center, a cyclobutyl substituent, and the hydrochloride salt form—each of which differentially modulates physicochemical properties relevant to drug discovery: reduced amine basicity (pKa acidification by approximately 0.8 units relative to non-fluorinated analogs), enhanced lipophilicity (Δ log P ≈ 1), and improved solid-state handling characteristics [2][3].

Why Generic Substitution Fails for (1S)-1-Cyclobutyl-2,2,2-trifluoro-ethanamine Hydrochloride in Drug Discovery


In-class substitution of this compound is precluded by simultaneous, non-transferable differentiation across three orthogonal dimensions: stereochemistry, salt stoichiometry, and substituent topology. The (1S) enantiomer is not functionally interchangeable with the (1R) antipode, as opposite enantiomers of chiral amines commonly exhibit divergent target binding, pharmacokinetics, and even toxicity profiles [1][2]. The hydrochloride salt offers superior solid-state stability and handling compared to the free base, which may exist as a hygroscopic oil [3]. Furthermore, the cyclobutyl-substituted α-CF₃ architecture provides a unique pKa–lipophilicity profile distinct from N-trifluoroethyl (CF₃CH₂–N) regioisomers, 3-(trifluoromethyl)cyclobutyl constitutional isomers, and non-fluorinated cyclobutylamine analogs [4][5].

Quantitative Differentiation Evidence for (1S)-1-Cyclobutyl-2,2,2-trifluoro-ethanamine Hydrochloride Selection


pKa Acidification Versus Non-Fluorinated Cyclobutylamine Analogs

The α-CF₃ substituent in (1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine hydrochloride reduces amine basicity (pKa) by approximately 0.8 units compared to non-fluorinated cyclobutylamine analogs, consistent with the electron-withdrawing inductive effect of the trifluoromethyl group [1][2]. This level of pKa modulation is directly relevant to membrane permeability optimization in drug discovery: weaker base amines exhibit a higher fraction of neutral species at physiological pH, facilitating passive membrane diffusion [3].

Physicochemical profiling Amine basicity Cyclobutylamine building blocks

Lipophilicity Enhancement Versus Non-Fluorinated Cyclobutylamine Analogs

Introduction of the CF₃ group at the α-position increases lipophilicity by approximately Δ log P ≈ 1 compared to non-fluorinated cyclobutylamine structural analogs, as established for related trans-configured fluoroalkyl cyclobutane amine series [1]. This lipophilicity gain is substantial: a Δ log P of 1 unit can translate to a 10-fold increase in membrane partitioning and a measurable improvement in cell permeability [2].

Lipophilicity LogP Cyclobutylamine building blocks

Enantiomeric Configuration Control Versus Racemate or (R)-Enantiomer

The (1S)-configured chiral center at the carbon bearing both the amine and the trifluoromethyl group defines a unique three-dimensional pharmacophore geometry. In drug discovery, opposite enantiomers of chiral amines routinely display 10- to 1000-fold differences in target binding affinity, and regulatory guidance (ICH Q6A) mandates enantiomeric purity specifications for chiral drug substances [1]. The (1S) enantiomer is commercially available at ≥95% purity (HPLC) from multiple suppliers, with the (1R) enantiomer (CAS 1160756-77-3) and racemate (CAS 2055390-11-7) representing distinct procurement entities with non-equivalent biological potential .

Chiral resolution Enantiomeric purity Stereospecific synthesis

Hydrochloride Salt Form Advantages Versus Free Base for Storage and Handling

The hydrochloride salt form provides decisive practical advantages over the corresponding free base. Free amines with α-CF₃ groups are frequently hygroscopic oils or low-melting solids that are difficult to weigh accurately and prone to carbonate formation upon atmospheric CO₂ exposure [1]. The hydrochloride counterion yields a crystalline solid with defined stoichiometry (1:1 acid-base ratio, molecular weight 189.61 g/mol), enabling precise gravimetric dispensing for chemical reactions and analytical standard preparation . The salt form also confers aqueous solubility suitable for biological assay preparation without organic co-solvents.

Salt selection Solid-state stability Amine hydrochloride

Topological Differentiation from N-Trifluoroethyl and 3-Trifluoromethyl Cyclobutyl Constitutional Isomers

The connectivity of the CF₃ group in (1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine—directly attached to the α-carbon bearing the amine (α-CF₃)—is structurally and electronically distinct from two common alternative regioisomeric arrangements: N-trifluoroethyl amines (CF₃–CH₂–NH–R, where CF₃ is separated from nitrogen by a methylene spacer) and 3-(trifluoromethyl)cyclobutylamines (where CF₃ resides on the cyclobutane ring distal to the amine). The α-CF₃ topology places the strongly electron-withdrawing CF₃ directly adjacent to the amine nitrogen, maximizing inductive pKa suppression (~0.8 units), whereas the N–CH₂ spacer in N-trifluoroethyl isomers attenuates this effect, and 3-CF₃-cyclobutyl constitutional isomers exhibit different pKa–lipophilicity relationships due to altered through-bond and through-space electronic interactions [1][2].

Constitutional isomerism Structure-activity relationship Amine regiochemistry

Optimal Application Scenarios for (1S)-1-Cyclobutyl-2,2,2-trifluoro-ethanamine Hydrochloride


Chiral α-CF₃ Amine Building Block for Kinase and GPCR Inhibitor SAR Campaigns

The (1S)-configured α-CF₃ amine serves as a privileged chiral scaffold for introducing a metabolically stable, lipophilicity-enhancing, and basicity-modulating substituent into kinase inhibitors, GPCR ligands, and other target classes where fluorine-mediated pKa and log P tuning is essential. The ~0.8 unit pKa reduction relative to non-fluorinated analogs enables fine-tuning of the amine protonation state, while the Δ log P ≈ +1 enhancement promotes membrane permeability—both critical parameters in CNS-penetrant and intracellular target programs [1][2]. The 1-substituted-2,2,2-trifluoroethylamine motif has been recognized for its contributions to target selectivity and metabolic stability across diverse therapeutic classes [3].

Enantioselective Synthesis of Atropisomeric and Axially Chiral Drug Candidates

The stereogenic α-CF₃ carbon center in this compound provides a unique chiral directing element for asymmetric synthesis. When incorporated into amide, sulfonamide, or urea linkages, the (S)-configured trifluoroethylamine moiety can induce diastereoselectivity in subsequent transformations and contribute to atropisomerism in biaryl systems. The crystalline hydrochloride salt permits precise stoichiometric control in coupling reactions, eliminating the variability associated with hygroscopic free base amines [1][2].

Physicochemical Property Optimization Through Fluorine Walking Strategies

In lead optimization programs, systematic variation of fluorine substitution pattern ('fluorine walking') is a standard strategy to modulate pKa, log P, and metabolic stability. The (1S)-α-CF₃ cyclobutylamine occupies a specific position in this parameter space, offering a well-defined pKa–log P coordinate distinct from N-trifluoroethyl, 3-CF₃-cyclobutyl, and non-fluorinated benchmarks. The availability of reliable pKa and log P reference data for related fluoroalkyl cyclobutane amine series enables rational, data-driven selection of this building block for property optimization without requiring de novo synthesis and characterization [1][2].

Analytical Reference Standard for Chiral HPLC Method Development

With defined (S)-absolute configuration, high enantiomeric purity (≥95%, up to 98% from select vendors), and the hydrochloride salt form providing stable solid-state properties, this compound is suitable as a chiral reference standard for HPLC method development and enantiomeric excess determination in asymmetric synthesis workflows. Its distinct CAS number (2055849-25-5) ensures traceable chain-of-custody documentation for regulatory submissions [1][2].

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